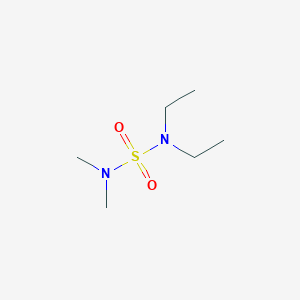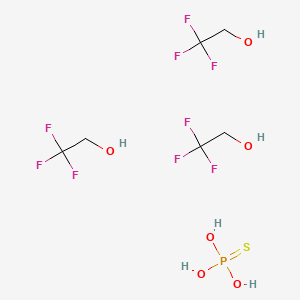
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane: is a compound that combines the properties of trifluoroethanol and a phosphane derivative. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of trifluoroethanol with a phosphane derivative under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process may also include purification steps to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate the reactions. The conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphane oxides, while substitution reactions may produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound without the phosphane derivative.
Phosphane Derivatives: Compounds with similar phosphane structures but different substituents.
Uniqueness
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to its combination of trifluoroethanol and phosphane properties.
Propiedades
Número CAS |
101153-71-3 |
|---|---|
Fórmula molecular |
C6H12F9O6PS |
Peso molecular |
414.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethanol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C2H3F3O.H3O3PS/c3*3-2(4,5)1-6;1-4(2,3)5/h3*6H,1H2;(H3,1,2,3,5) |
Clave InChI |
XDEULVMDKOAJEZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.OP(=S)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)

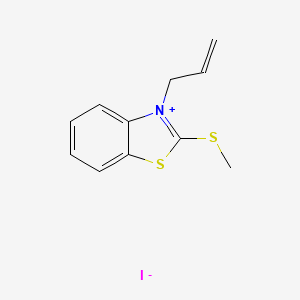
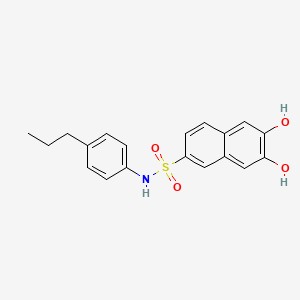

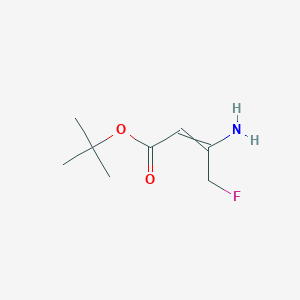
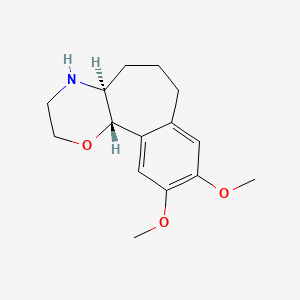
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
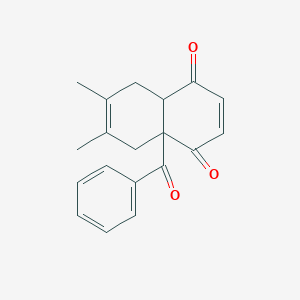

![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)


